molecular formula C18H18ClN3S B2854404 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole CAS No. 253440-41-4

2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole

Cat. No. B2854404
CAS RN: 253440-41-4
M. Wt: 343.87
InChI Key: UTDQCPMNVLEOIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole” are not available, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds related to 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole demonstrate notable antimicrobial properties. Synthesized derivatives, including those combining benzothiazole and piperazine structures, have been evaluated for their effectiveness against various strains of bacteria and fungi. Studies indicate variable and modest activity, highlighting the potential for developing new antimicrobial agents from this chemical framework (Patel, Agravat, & Shaikh, 2011).

Anticancer Properties

Another significant application area for this compound derivatives is in anticancer research. Novel benzothiazole-piperazine-1,2,3-triazole hybrids, which incorporate structures similar to this compound, have been designed and synthesized. These compounds were evaluated for their antiproliferative inhibition potency against several human cancer cell lines, demonstrating moderate to potent activity. This suggests the potential of such compounds in developing new anticancer therapies (Aouad et al., 2018).

Antituberculosis Activity

The search for effective antituberculosis agents has also led to the exploration of this compound derivatives. Specific compounds in this class have shown promise in treating tuberculosis, with some demonstrating significant inhibitory effects on Mycobacterium tuberculosis. The development of these derivatives could contribute to more effective treatments for this challenging disease (Nosova, Lipunova, Charushin, & Chupakhin, 2019).

Antifungal and Antimicrobial Screening

Compounds derived from this compound have also been synthesized and tested for their antifungal and antimicrobial properties. The synthesis involves the integration of benzothiazole and piperazine units, resulting in novel hybrid heterocycles. These compounds have been evaluated against a range of microbial and fungal strains, showing significant activities. This underscores the potential of these derivatives in developing new antimicrobial and antifungal agents (Suryavanshi & Rathore, 2017).

Mechanism of Action

Target of Action

The primary targets of 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as metabolism, gene expression, and cell cycle progression.

Mode of Action

It is believed to interact with its targets, leading to changes in the activity of the camp-dependent protein kinase . This interaction may alter the phosphorylation state of various proteins, affecting their function and potentially leading to changes in cellular processes.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. The cAMP-dependent protein kinase pathway is one of the most likely to be affected, given the compound’s targets . Changes in this pathway can have downstream effects on a variety of cellular processes, including metabolism and cell cycle progression.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the subsequent changes in cellular processes. Given its targets, it is likely that the compound could have effects on processes such as metabolism and cell cycle progression .

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3S/c19-15-7-5-14(6-8-15)13-21-9-11-22(12-10-21)18-20-16-3-1-2-4-17(16)23-18/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDQCPMNVLEOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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